molecular formula C11H15NO2S B14312024 4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide CAS No. 110871-43-7

4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide

Cat. No.: B14312024
CAS No.: 110871-43-7
M. Wt: 225.31 g/mol
InChI Key: YOOMXXMLVIZZDX-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-methyl group and a 2-methylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylprop-1-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-(2-methylprop-1-en-1-yl)benzene-1-sulfonamide: shares similarities with other sulfonamide compounds such as:

Uniqueness

The unique combination of the 4-methyl and 2-methylprop-1-en-1-yl groups in this compound imparts distinct chemical properties and reactivity compared to other sulfonamide compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

110871-43-7

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-methyl-N-(2-methylprop-1-enyl)benzenesulfonamide

InChI

InChI=1S/C11H15NO2S/c1-9(2)8-12-15(13,14)11-6-4-10(3)5-7-11/h4-8,12H,1-3H3

InChI Key

YOOMXXMLVIZZDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC=C(C)C

Origin of Product

United States

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